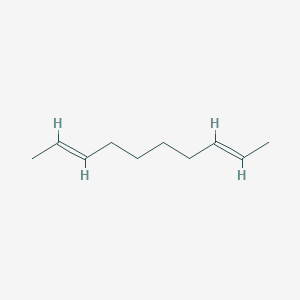
trans,trans-2,8-Decadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans,trans-2,8-Decadiene is a chemical compound that belongs to the class of dienes, which are organic compounds containing two double bonds. This compound has been the subject of scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of trans,trans-2,8-Decadiene is not fully understood. However, it is believed to interact with cellular components and disrupt normal cellular processes. In particular, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell death.
Biochemical and Physiological Effects:
Trans,trans-2,8-Decadiene has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Trans,trans-2,8-Decadiene has several advantages for lab experiments, including its availability and ease of synthesis. However, it also has several limitations, including its instability and potential toxicity.
Orientations Futures
There are several future directions for research on trans,trans-2,8-Decadiene. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of its potential applications in the field of medicine, particularly as an antitumor agent. Finally, further studies are needed to fully understand its mechanism of action and its potential effects on human health.
Méthodes De Synthèse
Trans,trans-2,8-Decadiene can be synthesized through a variety of methods, including the Wittig reaction, the McMurry reaction, and the Horner-Wadsworth-Emmons reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The McMurry reaction involves the coupling of two ketones or aldehydes in the presence of a reducing agent to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde or ketone with a phosphonate to form an alkene.
Applications De Recherche Scientifique
Trans,trans-2,8-Decadiene has been studied for its potential applications in various fields, including organic synthesis, material science, and pharmaceuticals. In organic synthesis, it can be used as a building block for the synthesis of other organic compounds. In material science, it can be used as a monomer for the synthesis of polymers with unique properties. In pharmaceuticals, it has been studied for its potential as an antitumor agent.
Propriétés
Numéro CAS |
19398-85-7 |
|---|---|
Formule moléculaire |
C5H14SSi |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
(2E,8E)-deca-2,8-diene |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-6H,7-10H2,1-2H3/b5-3+,6-4+ |
Clé InChI |
ZIWONNNFUQQNAZ-GGWOSOGESA-N |
SMILES isomérique |
C/C=C/CCCC/C=C/C |
SMILES |
CC=CCCCCC=CC |
SMILES canonique |
CC=CCCCCC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





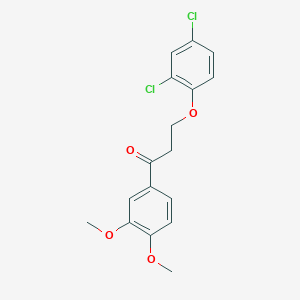

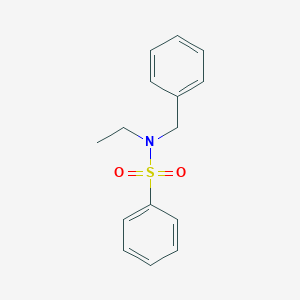

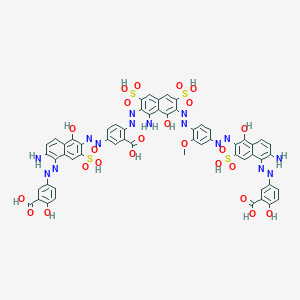
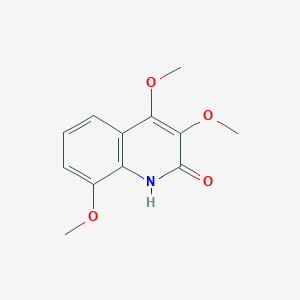

![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)
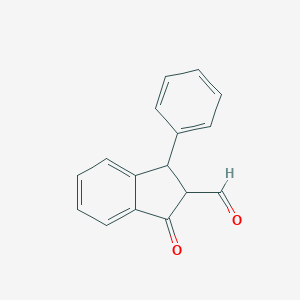
![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)

